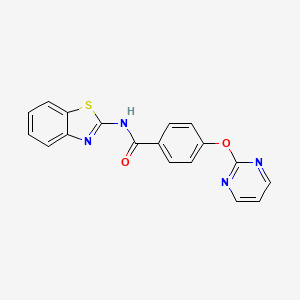

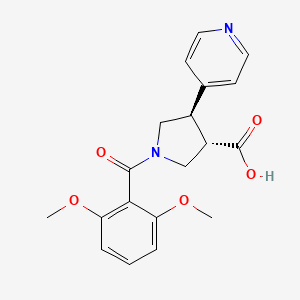

![molecular formula C20H31N3O4S B5515389 1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide](/img/structure/B5515389.png)

1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like "1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide" typically involves multi-step organic reactions, starting from simpler building blocks. While specific synthesis routes for this compound are not detailed in the available literature, similar compounds have been synthesized using techniques such as coupling reactions under dynamic pH control in aqueous media, followed by substitution reactions to introduce various functional groups (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide" has been elucidated using techniques like X-ray diffraction, which reveals details about the crystalline structure, conformation, and geometry around atoms. For instance, a related compound was found to crystallize in the monoclinic crystal system, showing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is distorted tetrahedral (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of "1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide" involves interactions between its functional groups and reactants. While specific reactions for this compound are not documented, related molecules undergo transformations such as condensation reactions to form chromene derivatives, which have shown significant activities in various assays (Vosooghi et al., 2010).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure can be inferred from similar molecules. For instance, related compounds have been found to be soluble in water and organic solvents like N,N-dimethylformamide and chloroform, which are important for their application in different mediums (Yan & Gao, 2000).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are crucial for understanding the behavior of "1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide" in chemical environments. While specific data for this compound is not available, related research indicates that the presence of sulfonyl and piperidine groups can significantly influence these properties, leading to varied reactivity and potential for further functionalization (Sugimoto et al., 1990).

Applications De Recherche Scientifique

Cytotoxic Activities

A significant application of compounds related to 1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide is in the field of cancer research. Specifically, derivatives of this compound, such as 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, have shown cytotoxic activities against various human tumor cell lines. This makes them potential candidates for anticancer drug development (Vosooghi et al., 2010).

Synthesis of Biologically Active Derivatives

Another research focus is the synthesis of biologically active derivatives. For instance, the synthesis of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine has been explored. These derivatives show promise in targeting enzymes like lipoxygenase and cholinesterases, which are relevant in various biological pathways and diseases (Khalid et al., 2013).

Antimicrobial Properties

Compounds derived from or related to 1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide have also been studied for their antimicrobial properties. For example, N,N-Diethylamide bearing benzenesulfonamide derivatives have been synthesized and shown to exhibit marked potency as antibacterial agents, providing a potential avenue for developing new antibiotics (Ajani et al., 2013).

Anti-Acetylcholinesterase Activity

The synthesis of piperidine derivatives and their evaluation for anti-acetylcholinesterase (anti-AChE) activity is another key area of research. This is particularly relevant in the context of diseases like Alzheimer's, where inhibition of acetylcholinesterase can be beneficial (Sugimoto et al., 1990).

Synthesis of Hyperbranched Polymers

The synthesis of hyperbranched polymers using compounds like 1-(2-aminoethyl)piperazine, which is structurally related to the subject compound, represents a significant area in materials science. These polymers have applications in various fields, including drug delivery systems and materials engineering (Yan & Gao, 2000).

Propriétés

IUPAC Name |

1-(dimethylsulfamoyl)-N-(2,2,7-trimethyl-3,4-dihydrochromen-4-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O4S/c1-14-8-9-16-17(12-20(2,3)27-18(16)11-14)21-19(24)15-7-6-10-23(13-15)28(25,26)22(4)5/h8-9,11,15,17H,6-7,10,12-13H2,1-5H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIJMKKFSSPMGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC(O2)(C)C)NC(=O)C3CCCN(C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(dimethylsulfamoyl)-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)piperidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)

![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)

![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5515320.png)

![(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515321.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5515334.png)

![2-[5-(dimethylamino)-2,4-pentadienoyl]-6-[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone](/img/structure/B5515351.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5515352.png)

![2-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515373.png)

![N-[rel-(3S,4R)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide dihydrochloride](/img/structure/B5515405.png)